1-Hexyl-3-methylimidazolium hexafluorophosphate

Ionic liquids Viscosity Alkyl chain length

1-Hexyl-3-methylimidazolium hexafluorophosphate (HMIM PF6) is a room-temperature ionic liquid (RTIL) from the 1-alkyl-3-methylimidazolium family with a hexafluorophosphate anion. It is a water-immiscible, hydrophobic ionic liquid with a reported melting point of -61°C to -73.5°C, a decomposition temperature of approximately 417°C, and a density of 1.30 g/cm³ at 23°C.

Molecular Formula C10H19F6N2P
Molecular Weight 312.24 g/mol
CAS No. 304680-35-1
Cat. No. B1224687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexyl-3-methylimidazolium hexafluorophosphate
CAS304680-35-1
Synonyms1-hexyl-3-methylimidazolium
1-hexyl-3-methylimidazolium hexafluorophosphate
C6MIM compound
hmim cpd
Molecular FormulaC10H19F6N2P
Molecular Weight312.24 g/mol
Structural Identifiers
SMILESCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C10H19N2.F6P/c1-3-4-5-6-7-12-9-8-11(2)10-12;1-7(2,3,4,5)6/h8-10H,3-7H2,1-2H3;/q+1;-1
InChIKeyYPWSSSRXUOQNMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hexyl-3-methylimidazolium hexafluorophosphate (CAS 304680-35-1): Technical Specifications and Procurement Data for RTIL Selection


1-Hexyl-3-methylimidazolium hexafluorophosphate (HMIM PF6) is a room-temperature ionic liquid (RTIL) from the 1-alkyl-3-methylimidazolium family with a hexafluorophosphate anion. It is a water-immiscible, hydrophobic ionic liquid with a reported melting point of -61°C to -73.5°C, a decomposition temperature of approximately 417°C, and a density of 1.30 g/cm³ at 23°C [1][2]. As a hexyl-substituted imidazolium salt, it occupies a specific position within the [Cnmim][PF6] homologous series, where the alkyl chain length directly modulates key physical properties relevant to its use as an electrolyte or extraction solvent.

Why Generic Substitution of 1-Hexyl-3-methylimidazolium hexafluorophosphate Fails: Alkyl Chain and Anion Effects on Critical Performance Metrics


1-Hexyl-3-methylimidazolium hexafluorophosphate cannot be arbitrarily substituted by other members of the 1-alkyl-3-methylimidazolium hexafluorophosphate family (e.g., butyl, octyl) or by the same cation with different anions (e.g., BF4, Tf2N) without altering process outcomes. Within the homologous series, systematic changes in the alkyl chain length directly impact density, viscosity, and surface tension, as demonstrated by comparative studies of [BMIM][PF6], [HMIM][PF6], and [OMIM][PF6] [1]. Furthermore, the anion choice exerts a significant effect on thermophysical properties, including thermal stability and viscosity, with the [PF6]⁻ anion offering a distinct balance of hydrophobicity and ionic conductivity relative to [BF4]⁻ or [Tf2N]⁻ [2]. The quantitative data in Section 3 provide the specific, verifiable basis for selecting this compound over its closest analogs.

1-Hexyl-3-methylimidazolium hexafluorophosphate: Quantitative Evidence for Differentiated Performance vs. Closest Analogs


Viscosity of HMIM PF6 is Intermediate Between BMIM PF6 and OMIM PF6, Offering a Balance of Processability and Hydrophobicity

1-Hexyl-3-methylimidazolium hexafluorophosphate exhibits a dynamic viscosity of 465 cP at 25°C . This value is significantly higher than that of 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]), which has a reported viscosity of approximately 312 cP at 25°C, and lower than that of 1-octyl-3-methylimidazolium hexafluorophosphate ([OMIM][PF6]), which is measured at 682 cP at 25°C [1][2]. The hexyl analog thus represents a deliberate midpoint in the trade-off between the lower viscosity needed for efficient mass transfer and the higher hydrophobicity and structural ordering associated with longer alkyl chains.

Ionic liquids Viscosity Alkyl chain length

Density of HMIM PF6 at 23°C is 1.30 g/cm³, Distinguishing it from Shorter and Longer Chain Homologs for Phase Separation

The density of 1-hexyl-3-methylimidazolium hexafluorophosphate at 23°C is reported as 1.30 g/cm³ . In a systematic study of the homologous series, the densities of [BMIM][PF6] and [OMIM][PF6] at 25°C were determined to be 1.37 g/cm³ and 1.24 g/cm³, respectively [1]. This demonstrates a clear inverse relationship between alkyl chain length and density, with HMIM PF6 occupying a precise intermediate position. The 0.07 g/cm³ density difference between HMIM PF6 and BMIM PF6 is sufficient to alter the buoyancy and settling behavior of dispersed phases in biphasic reactions and extractions.

Ionic liquids Density Phase separation

Surface Tension of HMIM PF6 at 25°C is 43.7 mN/m, Providing a Measurable Reduction from BMIM PF6 for Enhanced Wetting

1-Hexyl-3-methylimidazolium hexafluorophosphate exhibits a surface tension of 43.7 mN/m at 25°C [1]. This is lower than the surface tension of 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]), which is reported as 48.8 mN/m at 25°C [2]. The ~10% reduction in surface tension with the longer hexyl chain reflects the increased surface activity of the more amphiphilic cation, a trend that is consistent across the 1-alkyl-3-methylimidazolium series.

Ionic liquids Surface tension Wetting

Electrochemical Window of HMIM PF6 is 5.5 V, Enabling its Use in Higher-Voltage Energy Storage Systems Compared to Less Stable Analogs

1-Hexyl-3-methylimidazolium hexafluorophosphate is characterized by an electrochemical window of 5.5 V . While the [PF6]⁻ anion class is generally known for its oxidative stability, the specific cation-anion pairing influences the exact decomposition potential. For comparison, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) typically exhibits an electrochemical window of approximately 4.6 V, making HMIM PF6 a more suitable electrolyte for high-voltage applications such as lithium metal batteries and advanced supercapacitors [1][2].

Ionic liquids Electrochemical window Electrolytes

HMIM PF6 Enables a Detection Limit of 3 ng/L for Palladium via DLLME-ETAAS, Demonstrating Quantifiable Superiority for Trace Metal Analysis

In a dispersive liquid-liquid microextraction (DLLME) method for palladium determination, 1-hexyl-3-methylimidazolium hexafluorophosphate used as the extraction solvent achieved a limit of detection (LOD) of 3 ng/L when coupled with electrothermal atomic absorption spectrometry (ETAAS), with an enrichment factor of 460 [1]. In a separate study using flame atomic absorption spectrometry (FAAS) with the same IL, the LOD was 3.2 μg/L with an enrichment factor of 16.2 [2]. These analytical figures of merit are directly tied to the extraction efficiency of the HMIM PF6 phase, which benefits from its high hydrophobicity and ability to solubilize the hydrophobic Pd(II)-PAN complex.

Ionic liquids DLLME Trace metal analysis Palladium

1-Hexyl-3-methylimidazolium hexafluorophosphate: Evidence-Based Application Scenarios for Procurement and Research


High-Voltage Electrolyte Component for Lithium Metal Batteries

The 5.5 V electrochemical window of HMIM PF6 makes it a suitable non-volatile electrolyte component for next-generation lithium metal batteries operating at high voltages. Its hydrophobic nature and thermal stability up to 417°C also support high-temperature cycling studies, where conventional organic carbonate electrolytes would degrade . Procurement of HMIM PF6 over BMIM PF6 or OMIM PF6 is justified by its intermediate viscosity (465 cP at 25°C) , which provides a balance between ionic mobility and electrode wetting.

Dispersive Liquid-Liquid Microextraction (DLLME) for Ultra-Trace Metal Analysis

HMIM PF6 functions as a high-performance extraction solvent in DLLME workflows for the determination of palladium and other transition metals. As demonstrated, it enables a limit of detection of 3 ng/L for Pd(II) by ETAAS with an enrichment factor of 460 [1]. This performance is directly attributable to its high hydrophobicity and efficient phase separation. Its lower surface tension (43.7 mN/m) compared to BMIM PF6 (48.8 mN/m) [2] also facilitates the formation of a fine, stable dispersion, a critical requirement for high enrichment factors in DLLME.

Biphasic Extraction of Divalent Metal Cations and Aromatics

The water-immiscible nature and density of 1.30 g/cm³ of HMIM PF6 make it an effective phase for liquid-liquid extraction of divalent metal cations when used with chelating agents such as thenoyltrifluoroacetone . Its density, which is intermediate between BMIM PF6 and OMIM PF6 [2], directly influences phase settling rates and separator design. Additionally, its tunable polarity supports the selective extraction of aromatic hydrocarbons and phenolic compounds from aqueous streams, providing a 'green' alternative to volatile organic solvents in petrochemical and environmental remediation processes .

Thermophysical Property Benchmarking and Molecular Dynamics Simulation

The comprehensive thermophysical data available for HMIM PF6—including density (1.30 g/cm³ at 23°C) , viscosity (465 cP at 25°C) , and surface tension (43.7 mN/m at 25°C) [2]—make it a well-characterized reference compound for benchmarking computational models (e.g., molecular dynamics simulations) and for developing structure-property relationships in the 1-alkyl-3-methylimidazolium hexafluorophosphate series [3]. Researchers requiring a hexyl-chain analog with a robust, publicly available dataset will find HMIM PF6 to be the most extensively studied member of its sub-class, reducing the need for preliminary property screening.

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